7,8-Dihydroneopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
7,8-Dihydroneopterin is a natural product found in Homo sapiens and Methanococcus with data available.
7,8-Dihydroneopterin is a metabolite found in or produced by Saccharomyces cerevisiae.
7,8-Dihydroneopterin
CAS No.: 1218-98-0
Cat. No.: VC0516382
Molecular Formula: C9H13N5O4
Molecular Weight: 255.23 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218-98-0 |
|---|---|
| Molecular Formula | C9H13N5O4 |
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
| Standard InChI | InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 |
| Standard InChI Key | YQIFAMYNGGOTFB-XINAWCOVSA-N |
| Isomeric SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O |
| SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
| Canonical SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Biosynthesis
Molecular Characteristics
DHN (C₉H₁₃N₅O₄) is a dihydroxyalkylpterin with a molecular weight of 255.23 g/mol . Its structure features a pteridine ring system substituted with a trihydroxypropyl side chain, critical for its redox activity. The compound exists in a reduced 7,8-dihydro form, distinguishing it from its oxidized counterpart, neopterin .
Table 1: Key Chemical Properties of 7,8-Dihydroneopterin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₅O₄ | HMDB |
| Average Molecular Weight | 255.23 g/mol | PubChem |
| Solubility | Slightly soluble in water | FooDB |
| pKa | 7.62 (acidic), 0.3 (basic) | DrugBank |
Biosynthetic Pathway
DHN is synthesized via the GTP cyclohydrolase I pathway in activated macrophages . Guanosine triphosphate (GTP) undergoes enzymatic conversion to 7,8-dihydroneopterin triphosphate (DHNTP) by GTP cyclohydrolase I, followed by dephosphorylation to DHN . This pathway is upregulated by interferon-γ (IFN-γ), linking DHN production to Th1-mediated immune responses .
Biological Roles and Mechanisms
Antioxidant and Prooxidant Dynamics
DHN’s redox activity is context-dependent:
-
Antioxidant Effects: Scavenges superoxide (), hydroxyl radicals (), and lipid peroxyl radicals () with rate constants up to . Protects proteins and lipids from oxidative damage in vitro .
-
Prooxidant Effects: Generates via autoxidation in the presence of iron, exacerbating oxidative stress in pre-oxidized LDL . This duality is mediated by its ability to reduce Cu²⁺ to Cu⁺, accelerating Fenton reactions .
Table 2: DHN’s Effects on LDL Oxidation
| LDL Type | DHN Effect | Mechanism |
|---|---|---|
| Native LDL | Antioxidant | Chelates Cu²⁺, scavenges ROS |
| mi-LDL/mo-LDL | Prooxidant | Reduces Fe³⁺/Cu²⁺, generates |
Clinical Significance
Duchenne Muscular Dystrophy (DMD)
DHN is elevated in DMD patients’ urine (neopterin/creatinine ratio: 2.5-fold increase vs. controls) . It attenuates eccentric contraction-induced force loss in mdx mouse skeletal muscle by 40–60%, accelerating recovery via ROS scavenging . This correlates with reduced macrophage infiltration and oxidative damage in dystrophic muscle .
Atherosclerosis and Cardiovascular Disease
DHN’s modulation of LDL oxidation impacts foam cell formation. While it protects native LDL, its prooxidant activity in mi-LDL may exacerbate plaque instability . Clinical studies associate elevated plasma neopterin (DHN’s oxidation product) with cardiovascular risk, suggesting DHN as a biomarker of macrophage activation in atherosclerosis .
Viral Infections and Immune Activation
DHN levels rise in viral infections (e.g., HIV, hepatitis) due to IFN-γ-driven macrophage activation . Its antioxidant role may mitigate host tissue damage, while its prooxidant effects could enhance pathogen clearance .
Pharmacological Implications
Antioxidant Therapy Limitations
DHN’s prooxidant effects in metal-rich environments (e.g., inflamed tissues) complicate therapeutic use. Dose-dependent studies show 0.02–2 mM DHN is protective, but higher concentrations may exacerbate oxidative damage .
Detection and Quantification
Urinary Biomarkers
DHN is quantified via HPLC in urine, normalized to creatinine or specific gravity . DMD patients exhibit DHN/creatinine ratios of vs. in controls .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume